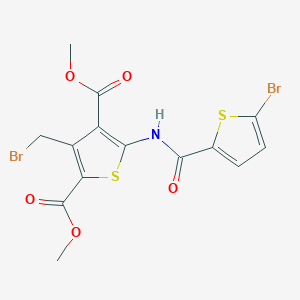
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide, also known as DAPK3 inhibitor, is a chemical compound that has been extensively researched for its potential applications in the field of cancer therapeutics.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anticancer Activity : Studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, thiophene-based compounds have been synthesized and tested for in vitro cytotoxicity, showing good inhibitory activity against various cell lines, particularly those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity : Pyridothienopyrimidines and related compounds have been synthesized and tested for their antimicrobial properties, demonstrating effectiveness against a range of pathogenic bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines, another class of compounds with structural similarity, have shown strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, suggesting potential applications in treating diseases like malaria (Ismail et al., 2004).
Chemical Synthesis and Material Science Applications
Electrochromic Materials : Polyamides with pendent carbazole groups have been synthesized, exhibiting reversible redox behavior and color changes upon electrochemical oxidation. These materials show promise for applications in electrochromic devices (Hsiao et al., 2013).
Synthetic Methodologies : Research into the synthesis of novel thiazole and pyridine derivatives reveals methodologies for creating compounds with potential applications in drug development and material science. This includes the development of new reactions and synthetic routes that can be applied to a wide range of chemical syntheses (El-Dean, 1992).
Propiedades
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S/c1-9(23)14-13(10-5-3-2-4-6-10)21-17(25-14)22-16(24)11-7-12(18)15(19)20-8-11/h2-8H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSWOOYKEGZZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)


![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole](/img/structure/B2455696.png)



![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)





